

Application Notes and Protocols: Lectin-Based Detection of H Disaccharide

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Compound of Interest

Compound Name: Blood group H disaccharide

Cat. No.: B102083

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Introduction

The H disaccharide, also known as the H antigen, is a fundamental carbohydrate structure that serves as the precursor for the A and B antigens of the ABO blood group system.[1][2][3] Its detection is crucial in transfusion medicine for blood typing and identifying rare phenotypes like the Bombay (Oh) phenotype, which lacks the H antigen.[1][2][3] Beyond hematology, the expression of H disaccharide can be altered in various pathological conditions, including cancer, making it a person of interest in diagnostics and drug development.[4][5]

Lectin binding assays offer a specific and sensitive method for the detection and characterization of the H disaccharide. Lectins, which are carbohydrate-binding proteins of non-immune origin, can recognize and bind to specific sugar moieties.[6][7] Ulex europaeus agglutinin I (UEA-I) is a lectin isolated from the seeds of the common gorse plant that exhibits high specificity for the α -L-fucosyl residue of the H antigen ($\text{Fuc}\alpha 1\text{-2Gal}\beta$ -).[1][4][8] This specificity makes UEA-I an invaluable tool for identifying the presence and distribution of the H disaccharide in various biological samples.

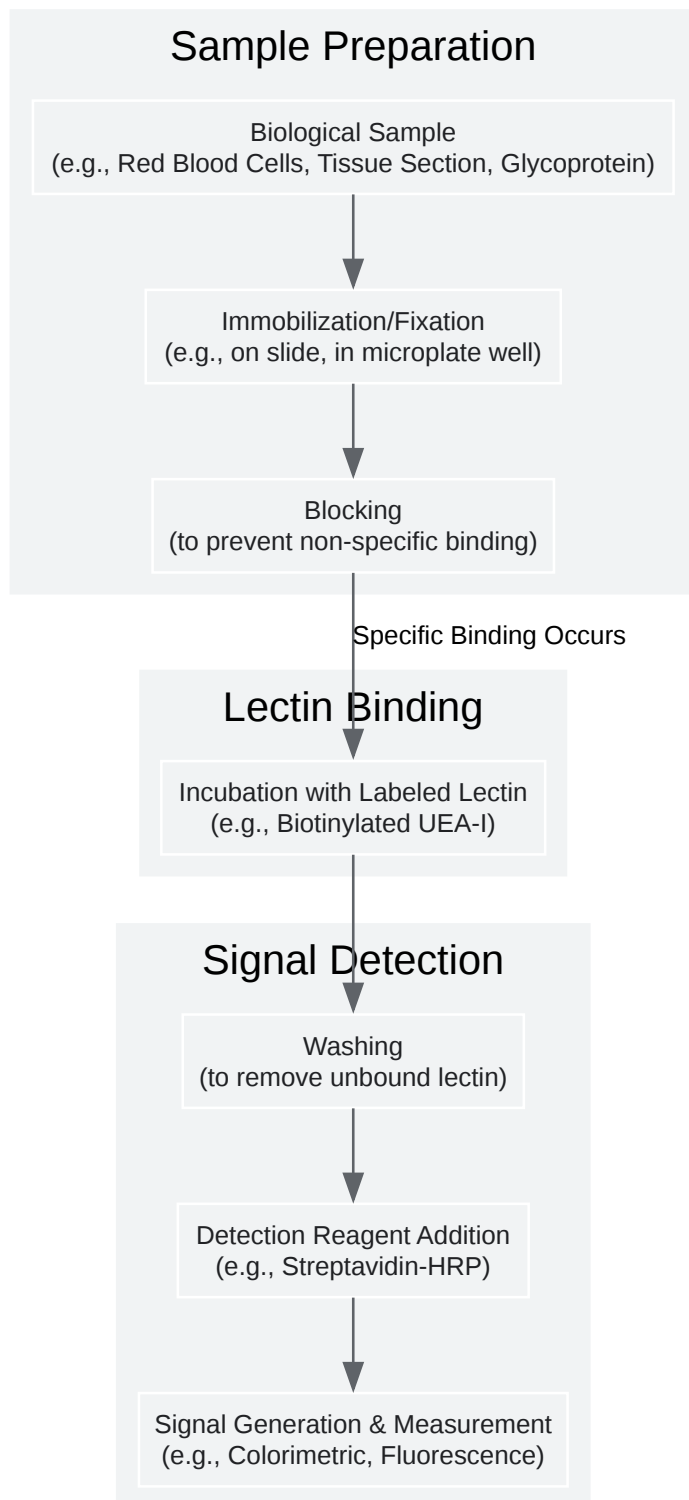
These application notes provide an overview of the principles and protocols for using lectin-based assays to detect the H disaccharide, with a focus on the application of UEA-I.

Principle of Detection

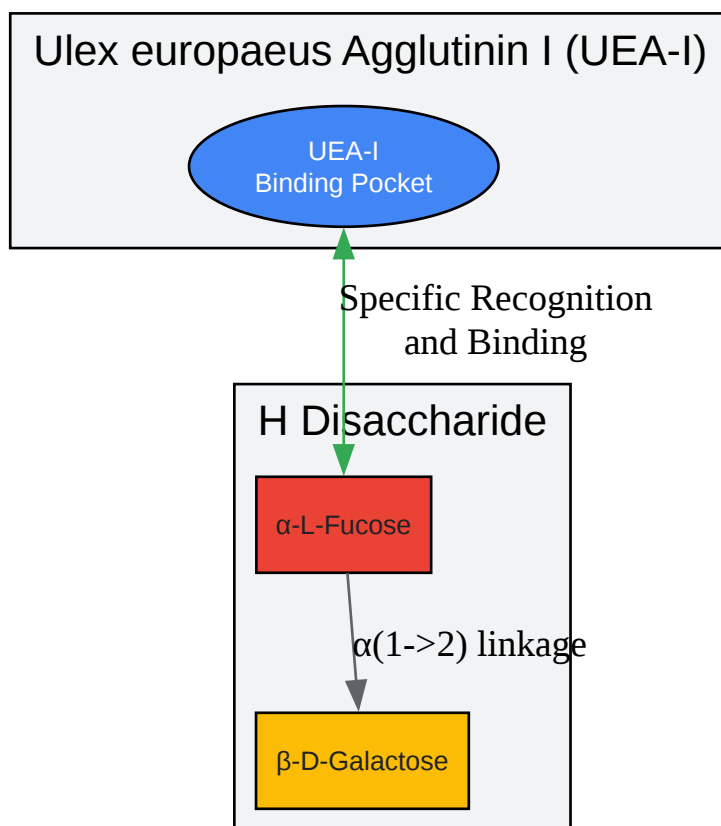
The detection of the H disaccharide using lectin binding assays is based on the specific recognition of the carbohydrate structure by a lectin. The most commonly used lectin for this purpose is Ulex europaeus agglutinin I (UEA-I). The binding interaction between UEA-I and the terminal α -L-fucose residue of the H disaccharide is the foundation of these assays.

The general workflow for a lectin-based H disaccharide detection assay can be visualized as follows:

General Workflow for Lectin-Based H Disaccharide Detection



Principle of UEA-I Binding to H Disaccharide



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